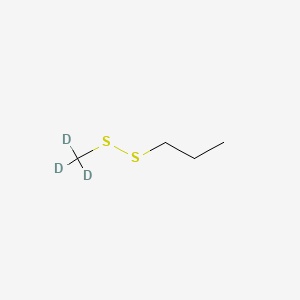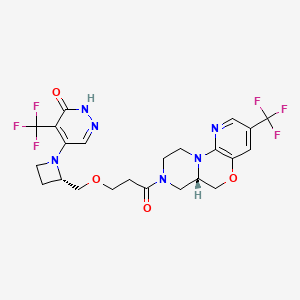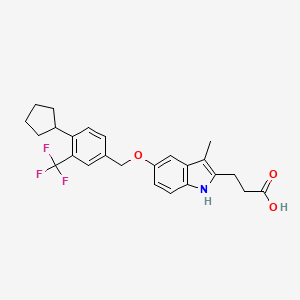
Antiangiogenic agent 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is particularly significant in the treatment of various cancers, as it can restrict the blood supply to tumors, thereby inhibiting their growth and metastasis . Antiangiogenic agents target the vascular endothelial growth factor (VEGF) and its receptors, which play a crucial role in angiogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiangiogenic agent 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its antiangiogenic properties . Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure consistency and scalability. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety . Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
Antiangiogenic agent 4 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiangiogenic properties .
科学研究应用
Antiangiogenic agent 4 has a wide range of scientific research applications:
作用机制
Antiangiogenic agent 4 exerts its effects by targeting the VEGF and its receptors, thereby inhibiting the signaling pathways involved in angiogenesis . This leads to the suppression of endothelial cell proliferation, migration, and tube formation, which are essential steps in the formation of new blood vessels . The molecular targets include the VEGF receptor tyrosine kinases, which are critical for the activation of downstream signaling pathways such as the PI3K/AKT and ERK1/2 pathways .
相似化合物的比较
Similar Compounds
Similar compounds include:
Bevacizumab: A monoclonal antibody that targets VEGF.
Sunitinib: A tyrosine kinase inhibitor that targets multiple receptors, including VEGF receptors.
Sorafenib: Another tyrosine kinase inhibitor with a broad spectrum of targets, including VEGF receptors.
Uniqueness
Antiangiogenic agent 4 is unique in its specific targeting of the VEGF receptor tyrosine kinases and its ability to inhibit multiple steps in the angiogenesis process .
属性
分子式 |
C21H24N4O3 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-3-(4-methylanilino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-21(27)18-19(22)25(13-17(26)15-7-5-4-6-8-15)24-20(18)23-16-11-9-14(2)10-12-16/h4-12,17,26H,3,13,22H2,1-2H3,(H,23,24) |
InChI 键 |
KGNGBDVZYIBQEC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC(C3=CC=CC=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)


